
8-p-Coumaroylharpagide
Descripción general
Descripción
8-p-Coumaroylharpagide is a natural compound that belongs to the iridoid glycoside family. It is found in the roots of Harpagophytum procumbens, commonly known as Devil's Claw. Devil's Claw is a plant native to southern Africa, and it has been used for centuries in traditional medicine to treat various ailments such as fever, pain, and digestive problems. This compound has been identified as one of the active compounds responsible for the plant's therapeutic properties.
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Properties
8-p-Coumaroylharpagide, identified as a representative iridoid of Harpagophytum zeyheri, has been shown to possess analgesic and anti-inflammatory properties. These findings are significant in the context of Harpagophytum procumbens and Harpagophytum zeyheri, commonly known for their therapeutic uses in treating inflammatory disorders. The ratio of harpagoside to this compound can distinguish between these species, both of which are accepted as sources for the drug Harpagophyti radix (Baghdikian et al., 1997).
Contribution to Novel Alkaloid Formation
This compound plays a role in the formation of new pyridine monoterpene alkaloids (PMTAs) through chemical conversion. This process, observed in Harpagophytum procumbens and Harpagophytum zeyheri, leads to the production of novel PMTAs with potential pharmacological relevance (Baghdikian et al., 1999).
Metabolism by Human Intestinal Bacteria
The metabolism of this compound by human intestinal bacteria results in the conversion of this compound into aucubinine B, a pyridine monoterpene alkaloid. This metabolic pathway is relevant for understanding the pharmacological actions of Harpagophytum extracts, as these bacteria-mediated transformations may influence the bioactivity of these compounds in humans (Baghdikian et al., 1999).
Inhibition of Human Leukocyte Elastase
This compound, among other compounds isolated from Harpagophytum procumbens, exhibits inhibitory activity against human neutrophil elastase. Although the inhibition is comparatively weak, a dose-dependence is observed, suggesting potential therapeutic applications in conditions where neutrophil elastase plays a pathogenic role (Boje et al., 2003).
Influence on Cyclooxygenase-2 Expression
In a study examining the effects of Harpagophytum procumbens extracts on COX-2 expression, it was found that this compound, among other major glycosides, exhibited significant activity in reducing COX-2 expression. This finding is crucial in understanding the anti-inflammatory mechanism of Devil's Claw and the role of this compound in this process (Abdelouahab & Heard, 2008).
Mecanismo De Acción
Target of Action
It is known to exhibit analgesic and anti-inflammatory properties , suggesting that it may interact with targets involved in pain and inflammation pathways.
Mode of Action
Given its analgesic and anti-inflammatory properties
Biochemical Pathways
Result of Action
Its known analgesic and anti-inflammatory properties suggest that it may modulate cellular processes related to pain and inflammation .
Análisis Bioquímico
Biochemical Properties
It is known that iridoid glycosides, such as 8-p-Coumaroylharpagide, can interact with various enzymes and proteins within the body
Cellular Effects
It is known that compounds like this compound can influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined due to limited research. It is known that iridoid glycosides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQDXZMKREFDY-CBLWINFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)
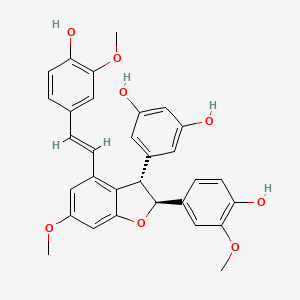
![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)
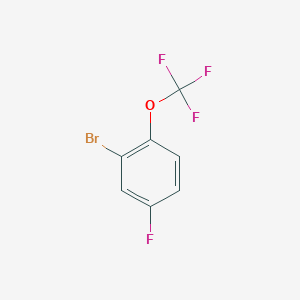
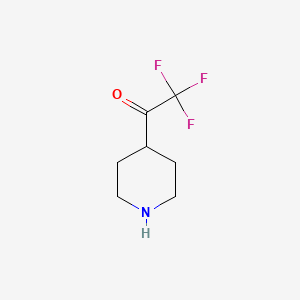

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)
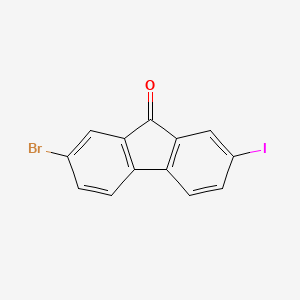
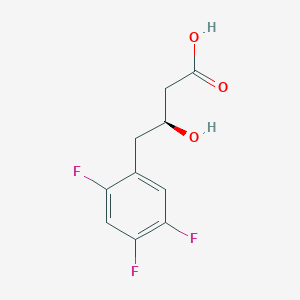

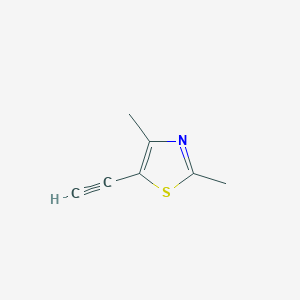
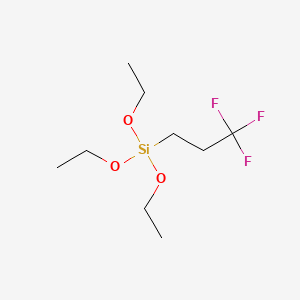
![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)
